molecular formula C22H16FN3O2 B2409611 2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898420-18-3

2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Cat. No.: B2409611
CAS No.: 898420-18-3
M. Wt: 373.387
InChI Key: WTSIHSJRNIJIGN-UHFFFAOYSA-N
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Description

2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Mechanism of Action

Target of Action

Similar compounds have been known to target phosphodiesterase enzymes , which play a crucial role in cellular signal transduction.

Biochemical Pathways

These pathways play key roles in a variety of cellular processes, including cell growth and differentiation, immune response, and neuronal signaling .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. Given its potential target, it could influence cellular processes regulated by cyclic nucleotide signaling. This could potentially lead to changes in cell growth and differentiation, immune responses, and neuronal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic aromatic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with Benzamide: The final step involves coupling the quinazolinone derivative with a benzamide moiety using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can modify the quinazolinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxoquinazolin-3-yl derivatives: These compounds share the quinazolinone core but lack the fluoro and benzamide groups.

    Fluorobenzamides: Compounds with a similar benzamide structure but different substituents on the aromatic rings.

Uniqueness

2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is unique due to the presence of both the fluoro group and the quinazolinone core, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSIHSJRNIJIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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